{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide
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Overview
Description
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide is a compound that features a pyridine ring attached to an imidazole ring, with a cyanamide group
Preparation Methods
The synthesis of {1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carbaldehyde with 2-cyanoguanidine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The cyanamide group can undergo nucleophilic substitution reactions with various nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide can be compared with other similar compounds, such as:
Pyrrolidines: These compounds have a similar ring structure and are used in medicinal chemistry for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
111988-56-8 |
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Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
[1-(pyridin-4-ylmethyl)-4,5-dihydroimidazol-2-yl]cyanamide |
InChI |
InChI=1S/C10H11N5/c11-8-14-10-13-5-6-15(10)7-9-1-3-12-4-2-9/h1-4H,5-7H2,(H,13,14) |
InChI Key |
VQFNRGYRPXDYQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)NC#N)CC2=CC=NC=C2 |
Origin of Product |
United States |
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